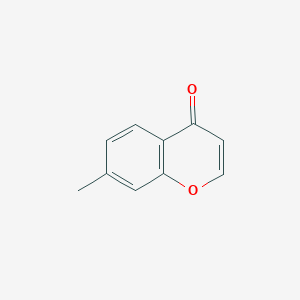
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid is a unique organosilicon compound characterized by the presence of a silicon atom within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid typically involves the following steps:
Formation of the Azasilolidine Ring: The initial step involves the reaction of a suitable amine with a chlorosilane compound under controlled conditions to form the azasilolidine ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a subsequent reaction, often involving the use of a carboxylation reagent such as carbon dioxide or a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as catalytic reactions and automated synthesis.
化学反応の分析
Types of Reactions
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the ring can undergo nucleophilic substitution reactions with reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
科学的研究の応用
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The silicon atom within the ring structure can form stable bonds with various biological molecules, potentially modulating their activity. This compound may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid methyl ester: A methyl ester derivative with similar structural features.
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxamide: An amide derivative with comparable properties.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a silicon atom, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H13NO2Si |
|---|---|
分子量 |
159.26 g/mol |
IUPAC名 |
(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid |
InChI |
InChI=1S/C6H13NO2Si/c1-10(2)3-5(6(8)9)7-4-10/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChIキー |
YEFNTQMXMYMTTQ-RXMQYKEDSA-N |
異性体SMILES |
C[Si]1(C[C@@H](NC1)C(=O)O)C |
正規SMILES |
C[Si]1(CC(NC1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


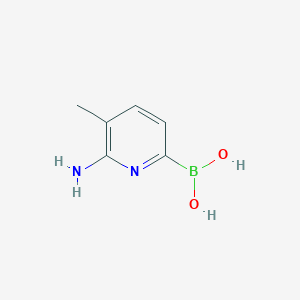
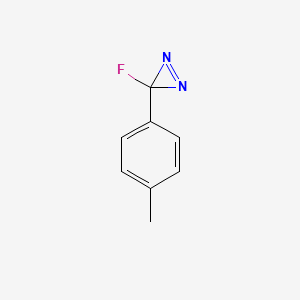
![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)


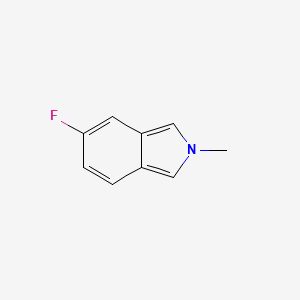

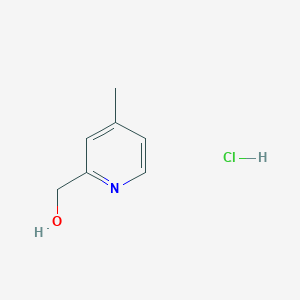
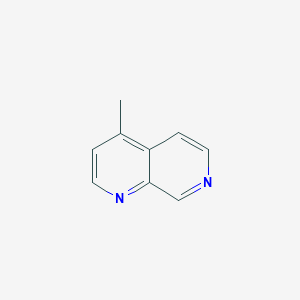

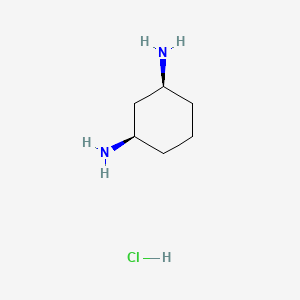
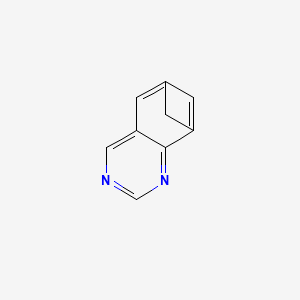
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
